2-(Chloromethyl)-5-ethyl-1,3-oxazole

Antimicrobial Resistance Biofilm Inhibition Medicinal Chemistry

SAR variability from generic oxazole analogs wastes synthesis effort. 2-(Chloromethyl)-5-ethyl-1,3-oxazole (CAS 1312601-07-2) provides a defined substitution pattern: ethyl at C5 enhances lipophilicity and potency, while the chloromethyl handle enables precise derivatization. • 6.8-fold higher biofilm inhibition vs. non-ethylated analog (IC50 2.29 µM). • Balanced reactivity avoids side products common with bromomethyl analogs. • ≥95% purity, validated for reliable SAR and hit-to-lead optimization. Stock available; global shipment within 24h.

Molecular Formula C6H8ClNO
Molecular Weight 145.59 g/mol
CAS No. 1312601-07-2
Cat. No. B1441548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5-ethyl-1,3-oxazole
CAS1312601-07-2
Molecular FormulaC6H8ClNO
Molecular Weight145.59 g/mol
Structural Identifiers
SMILESCCC1=CN=C(O1)CCl
InChIInChI=1S/C6H8ClNO/c1-2-5-4-8-6(3-7)9-5/h4H,2-3H2,1H3
InChIKeyOGHORSYJZJMPIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-5-ethyl-1,3-oxazole: Sourcing and Characterization


2-(Chloromethyl)-5-ethyl-1,3-oxazole (CAS 1312601-07-2) is a heterocyclic building block with the molecular formula C6H8ClNO and a molecular weight of 145.59 g/mol [1]. It is a substituted 1,3-oxazole featuring a reactive chloromethyl handle at the 2-position and an ethyl substituent at the 5-position . This compound is primarily supplied as a research chemical, with typical commercial specifications indicating a purity of 95% . As an oxazole derivative, it serves as a versatile intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and agrochemical research [2].

2-(Chloromethyl)-5-ethyl-1,3-oxazole: Why Analogs Cannot Substitute


The specific substitution pattern of 2-(Chloromethyl)-5-ethyl-1,3-oxazole—a chloromethyl group at the 2-position and an ethyl group at the 5-position—confers a distinct reactivity and physicochemical profile that cannot be replicated by other oxazole derivatives . In medicinal chemistry, the ethyl group modulates lipophilicity (cLogP), influencing membrane permeability and target binding, while the chloromethyl group serves as a specific electrophilic warhead for nucleophilic substitution reactions [1]. Replacing this compound with a close analog like 2-(chloromethyl)oxazole (lacking the ethyl group) would significantly alter both its calculated LogP and its steric interactions within a binding pocket, potentially invalidating established structure-activity relationships (SAR) . Similarly, substituting with a positional isomer, such as 5-(Chloromethyl)-2-ethyl-1,3-oxazole, changes the spatial orientation of the reactive handle, which directly impacts the geometry of derived molecules and their downstream biological activity [2]. Therefore, for consistent synthetic outcomes and reliable SAR studies, precise procurement of this specific CAS number is non-negotiable.

2-(Chloromethyl)-5-ethyl-1,3-oxazole: Evidence-Based Selection


Antibiofilm Activity vs. Unsubstituted Oxazole

A direct comparison of antibiofilm activity against Enterococcus faecalis reveals a quantifiable advantage for 2-(Chloromethyl)-5-ethyl-1,3-oxazole. The target compound demonstrates an IC50 of 2.29 µM, whereas the simpler analog 2-(chloromethyl)oxazole, which lacks the 5-ethyl substituent, exhibits an IC50 of 15.6 µM in the same assay system [1][2]. This represents a 6.8-fold increase in potency for the 5-ethyl-substituted derivative.

Antimicrobial Resistance Biofilm Inhibition Medicinal Chemistry

Click Chemistry Reactivity: Chloromethyl vs. Bromomethyl

In the context of synthesizing extended heterocyclic scaffolds, the 2-(chloromethyl) group offers a controlled reactivity profile compared to its more labile 2-(bromomethyl) counterpart. Studies show that while 2-(chloromethyl)-4,5-disubstituted oxazoles effectively undergo nucleophilic substitution to yield 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, the 2-(bromomethyl) analogue is significantly more reactive, leading to potential side reactions and a requirement for more stringent reaction control [1][2]. The chloromethyl derivative provides a practical balance of stability and reactivity, simplifying synthetic workflows.

Click Chemistry Synthetic Methodology Bioconjugation

Lipophilicity Comparison: Ethyl vs. Des-Ethyl Oxazole

The presence of the 5-ethyl substituent on 2-(Chloromethyl)-5-ethyl-1,3-oxazole is calculated to increase its lipophilicity by approximately 0.9 logP units compared to the unsubstituted 2-(chloromethyl)oxazole. The ethyl-substituted derivative has a predicted XLogP3 of 1.6 [1], whereas 2-(chloromethyl)oxazole has a calculated LogP of approximately 0.7 . This difference is consistent with the known contribution of an ethyl group to lipophilicity, which can significantly impact membrane permeability and biological activity .

Physicochemical Properties Drug-likeness Lipophilicity Medicinal Chemistry

Positional Isomer Reactivity: 2- vs. 5-Chloromethyl

The precise location of the reactive chloromethyl group is critical. 2-(Chloromethyl)-5-ethyl-1,3-oxazole (the target compound) places the electrophilic handle adjacent to the ring nitrogen, which can participate in anchimeric assistance and influence reaction rates and outcomes. Its positional isomer, 5-(Chloromethyl)-2-ethyl-1,3-oxazole [1], presents a different spatial arrangement, which will yield geometrically distinct products upon derivatization. While direct comparative kinetic data are not available, the difference in substitution pattern is fundamental to organic synthesis and leads to non-interchangeable intermediates.

Synthetic Chemistry Isomerism Regioselectivity

2-(Chloromethyl)-5-ethyl-1,3-oxazole: Application Scenarios


Antibiofilm Lead Optimization Against E. faecalis

Given its demonstrated 6.8-fold higher potency (IC50 = 2.29 µM) compared to the non-ethylated analog in inhibiting E. faecalis biofilm formation [1], this compound is the preferred starting point for medicinal chemists developing novel therapeutics targeting biofilm-associated infections. The ethyl group is a key driver of this improved activity, validating its selection over simpler oxazole scaffolds for hit-to-lead campaigns.

Controlled Synthesis of Extended Heterocycles

For synthetic chemists engaged in multi-step synthesis of complex oxazole derivatives, the balanced reactivity of the 2-(chloromethyl) group provides a practical advantage over more labile bromomethyl analogs [1][2]. Its use can streamline reaction protocols, avoid side-product formation, and improve the overall yield and purity of advanced intermediates used in click chemistry and bioconjugation.

Lipophilicity Tuning in Compound Libraries

The predicted XLogP3 value of 1.6, which is approximately 0.9 logP units higher than the unsubstituted analog [1][2], makes this compound a valuable building block for medicinal chemists seeking to rationally fine-tune the lipophilicity of their lead compounds. This quantifiable property adjustment is essential for optimizing membrane permeability and addressing ADME liabilities during drug discovery [3].

Covalent Probe and ABP Development

The presence of the electrophilic chloromethyl group, combined with the tunable lipophilicity from the ethyl group [1], makes this compound a suitable scaffold for creating targeted covalent inhibitors (TCIs) or activity-based probes. The chloromethyl handle can be used to introduce a reactive warhead, while the ethyl group provides a non-interfering hydrophobic contact that can be optimized for binding pocket complementarity.

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